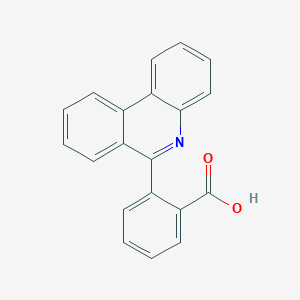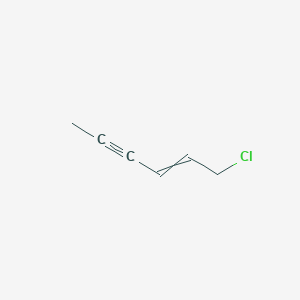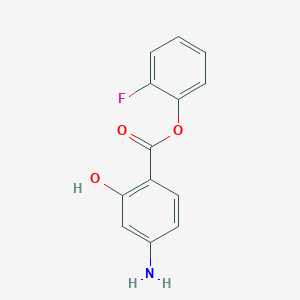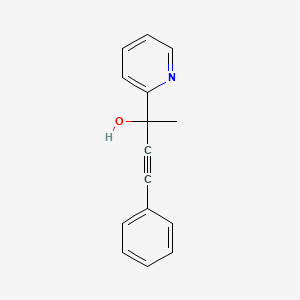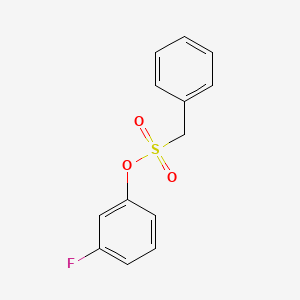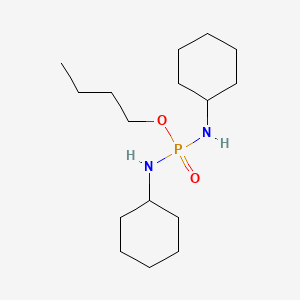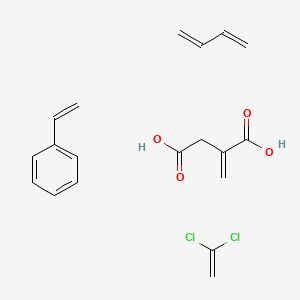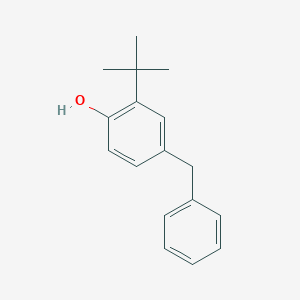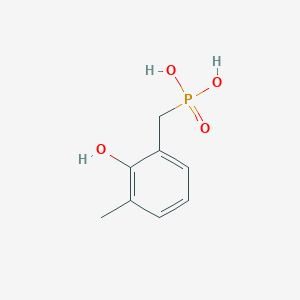![molecular formula C13H22ClN2OP B14640435 Phosphinicamide, P-1-aziridinyl-P-(chloromethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl- CAS No. 56252-40-5](/img/structure/B14640435.png)
Phosphinicamide, P-1-aziridinyl-P-(chloromethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinicamide, P-1-aziridinyl-P-(chloromethyl)-N-tricyclo[33113,7]dec-1-yl- is a complex organophosphorus compound It is characterized by its unique structure, which includes a phosphinicamide group, an aziridine ring, and a tricyclo[33113,7]decane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphinicamide, P-1-aziridinyl-P-(chloromethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl- typically involves multiple steps. One common route includes the reaction of a tricyclo[3.3.1.13,7]decane derivative with a chloromethylphosphinic acid derivative. The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The reaction is typically carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Phosphinicamide, P-1-aziridinyl-P-(chloromethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of phosphinic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of azido derivatives.
Aplicaciones Científicas De Investigación
Phosphinicamide, P-1-aziridinyl-P-(chloromethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of Phosphinicamide, P-1-aziridinyl-P-(chloromethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl- involves its interaction with specific molecular targets. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles. The phosphinicamide group can coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity and affect cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Di-1-adamantylphosphine: Similar in structure but lacks the aziridine ring and chloromethyl group.
Di(1-adamantyl)chlorophosphine: Contains a chlorophosphine group instead of a phosphinicamide group.
1H-pyrrolo[2,3-b]pyridine derivatives: Structurally different but share some similar biological activities.
Uniqueness
Phosphinicamide, P-1-aziridinyl-P-(chloromethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl- is unique due to its combination of a phosphinicamide group, an aziridine ring, and a tricyclo[3.3.1.13,7]decane framework. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
56252-40-5 |
|---|---|
Fórmula molecular |
C13H22ClN2OP |
Peso molecular |
288.75 g/mol |
Nombre IUPAC |
N-[aziridin-1-yl(chloromethyl)phosphoryl]adamantan-1-amine |
InChI |
InChI=1S/C13H22ClN2OP/c14-9-18(17,16-1-2-16)15-13-6-10-3-11(7-13)5-12(4-10)8-13/h10-12H,1-9H2,(H,15,17) |
Clave InChI |
RPJWDUDVPLGZDR-UHFFFAOYSA-N |
SMILES canónico |
C1CN1P(=O)(CCl)NC23CC4CC(C2)CC(C4)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


